![molecular formula C16H16N6O B1442537 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-72-9](/img/structure/B1442537.png)
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antibacterial Agent
[1,2,4]Triazolo[1,5-a]pyrimidines have been reported to exhibit significant antifungal and antibacterial properties . This makes them valuable for developing new medications to treat infections caused by resistant strains of fungi and bacteria.
Antitubercular Activity
The compound’s structural class has shown promise in the treatment of tuberculosis due to its antitubercular activity . Research in this area could lead to the development of novel drugs to combat this challenging disease.
Antitumor Properties
Some derivatives within this chemical family have been identified as potential antitumor agents . Their ability to inhibit the growth of cancer cells can be harnessed for cancer therapy research.
Corticotropin-Releasing Factor 1 Receptor Antagonists
These compounds can act as antagonists for the corticotropin-releasing factor 1 receptor , which is involved in the stress response. This application has implications for the treatment of anxiety and related disorders.
Calcium Channel Modulators
The modulation of calcium channels is crucial for various physiological processes. [1,2,4]Triazolo[1,5-a]pyrimidines can serve as calcium channel modulators , which may be useful in the treatment of cardiovascular diseases.
Alzheimer’s Disease and Insomnia Treatment
There is potential for these compounds to be used in treating neurological conditions such as Alzheimer’s disease and insomnia . Research into these applications could lead to new therapeutic options for these debilitating conditions.
Anti-Parasitic Activity
Complexes of triazolo-pyrimidines with metals like Pt and Ru have shown high activity against parasites . This suggests a role in the development of treatments for parasitic infections.
Cancer Treatment
The anti-cancer potential extends to the use of metal complexes of these compounds, which have demonstrated effectiveness in treating cancer . This opens up avenues for creating new chemotherapeutic agents.
properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11(23)13-10-18-16-19-15(12-4-7-17-8-5-12)20-22(16)14(13)6-9-21(2)3/h4-10H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCNCBHFZFFNGG-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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